molecular formula C42H71O5PSi3 B602423 ((Z)-2-((3R,4R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldimethylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide CAS No. 200636-54-0

((Z)-2-((3R,4R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldimethylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide

Cat. No. B602423
M. Wt: 771.254
InChI Key: DCCWLTTWSBJXFK-WKJGISSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eldecalcitol Intermediate A is an intermediate of eldecalcitol, a vitamin D3 analogue for the treatment of osteoporosis. Eldecalcitol is more active in bone resorption inhibition in comparison with alfacalcidol.

Scientific Research Applications

  • The compound has been studied in the context of oxygen atom transfer, involving the transformation of dioxorhenium(V) fragments into monooxorhenium(V) fragments, a process with potential applications in synthetic chemistry (Wright & Brown, 2013).

  • It has been synthesized and structurally characterized, with implications for the development of novel materials and ligands for various chemical reactions (Liu et al., 2013).

  • The compound plays a role in the creation of rigid P-chiral phosphine ligands, which have shown excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes (Imamoto et al., 2012).

  • It has been utilized in the synthesis of chelating tertiary phosphine oxides, which are potential tetradentate chelating ligands for ions of f-block elements (Zakirova et al., 2017).

  • The compound's derivatives have been employed in the polymerization of novel tert-butyldimethylsilyl-protected oligo(ethylene glycol) methacrylates, leading to polymers with predictable molecular weights and narrow molecular weight distributions (Ishizone et al., 2003).

  • In the field of radiopharmaceuticals, it has been used in the preparation of labeled compounds, indicating its potential in medical and diagnostic research (Kassaee & Kingston, 1987).

  • The compound's derivatives have also been explored in the synthesis of silicon-containing molecules with potential applications in materials science and optoelectronics (Naka et al., 2013).

  • In polymer chemistry, derivatives of this compound have been used in the synthesis of group 4 metal olefin polymerization catalysts, contributing to advancements in polymer synthesis technologies (Long et al., 2008).

  • The compound has been involved in the cyclopolymerization of certain diynes, leading to the creation of new polymers with unique properties (Koo et al., 1993).

  • It has been utilized in the Claisen rearrangement of specific isomers, a reaction important in organic synthesis (Tadano et al., 1990).

properties

IUPAC Name

3-[2,6-bis[[tert-butyl(dimethyl)silyl]oxy]-4-(2-diphenylphosphorylethylidene)-3-methylidenecyclohexyl]oxypropoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H71O5PSi3/c1-33-34(28-31-48(43,35-24-19-17-20-25-35)36-26-21-18-22-27-36)32-37(46-50(13,14)41(5,6)7)39(38(33)47-51(15,16)42(8,9)10)44-29-23-30-45-49(11,12)40(2,3)4/h17-22,24-28,37-39H,1,23,29-32H2,2-16H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCWLTTWSBJXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCOC1C(CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(=C)C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H71O5PSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((Z)-2-((3R,4R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldimethylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide

Citations

For This Compound
1
Citations
X Zhu, Y Guo, Y Shen, D Ye, W Zhou - Organic Preparations and …, 2023 - Taylor & Francis
Osteoporosis is the most common bone disease in humans, and its prevalence will increase with the aging of the population. 1-3 The biologically active form of vitamin D (calcitriol) is a …
Number of citations: 0 www.tandfonline.com

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